molecular formula C11H16N2O2 B7412414 (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone

(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone

Cat. No.: B7412414
M. Wt: 208.26 g/mol
InChI Key: JJBDALPYTGRUQO-UHFFFAOYSA-N
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Description

(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is a compound that features a unique structure combining an azepane ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone typically involves the reaction of azepane derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the azepane derivative is reacted with a pyrrole derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-hydroxyazepan-1-yl)-(1H-pyrrol-3-yl)methanone
  • (4-hydroxyazepan-1-yl)-(1H-pyrrol-4-yl)methanone
  • (4-hydroxyazepan-1-yl)-(1H-pyrrol-5-yl)methanone

Uniqueness

(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(4-hydroxyazepan-1-yl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-9-3-2-7-13(8-5-9)11(15)10-4-1-6-12-10/h1,4,6,9,12,14H,2-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBDALPYTGRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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